molecular formula C9H13F3N2O B15050522 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

Cat. No.: B15050522
M. Wt: 222.21 g/mol
InChI Key: HFVPPIFYFLQVQL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a fluorinated organic compound with the molecular formula C9H13F3N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is unique due to the presence of both the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

InChI

InChI=1S/C9H13F3N2O/c1-13-4-6-14(7-5-13)3-2-8(15)9(10,11)12/h2-3H,4-7H2,1H3

InChI Key

HFVPPIFYFLQVQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C=CC(=O)C(F)(F)F

Origin of Product

United States

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